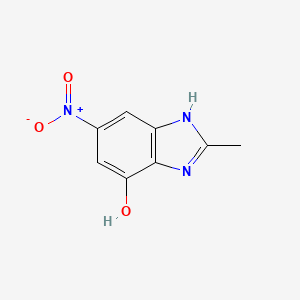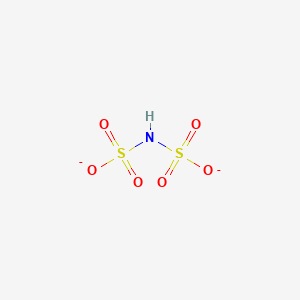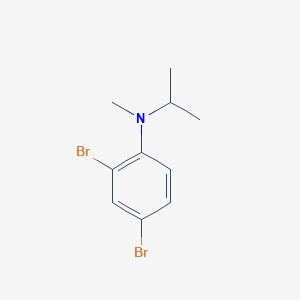
2,4-Dibromo-N-methyl-N-(propan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-N-methyl-N-(propan-2-yl)aniline is an organic compound characterized by the presence of two bromine atoms, a methyl group, and an isopropyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-N-methyl-N-(propan-2-yl)aniline typically involves the bromination of N-methyl-N-(propan-2-yl)aniline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and automated systems ensures efficient production and minimizes the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-N-methyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding aniline derivatives using reducing agents like zinc dust or sodium borohydride.
Common Reagents and Conditions
Substitution: Grignard reagents, organolithium compounds, palladium catalysts.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Zinc dust, sodium borohydride.
Major Products
The major products formed from these reactions include substituted anilines, quinones, and reduced aniline derivatives .
Scientific Research Applications
2,4-Dibromo-N-methyl-N-(propan-2-yl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dibromo-N-methyl-N-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The bromine atoms and the aniline ring play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromoaniline: Lacks the methyl and isopropyl groups, leading to different chemical properties and reactivity.
2-Bromo-4-methyl-N-(propan-2-yl)aniline: Contains only one bromine atom, resulting in different substitution patterns and reactivity.
Uniqueness
2,4-Dibromo-N-methyl-N-(propan-2-yl)aniline is unique due to the presence of both bromine atoms and the specific arrangement of the methyl and isopropyl groups
Properties
CAS No. |
62982-59-6 |
|---|---|
Molecular Formula |
C10H13Br2N |
Molecular Weight |
307.02 g/mol |
IUPAC Name |
2,4-dibromo-N-methyl-N-propan-2-ylaniline |
InChI |
InChI=1S/C10H13Br2N/c1-7(2)13(3)10-5-4-8(11)6-9(10)12/h4-7H,1-3H3 |
InChI Key |
UMPJZUGFMURAPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C1=C(C=C(C=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Diethyl(fluoro)silyl]propan-1-ol](/img/structure/B14499628.png)
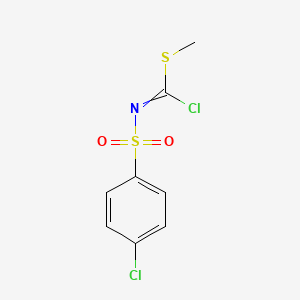

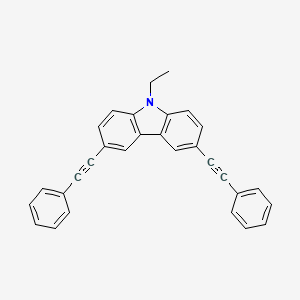
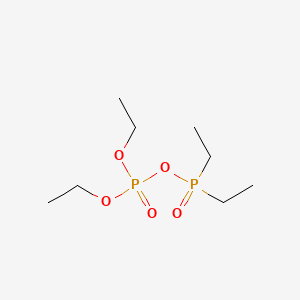
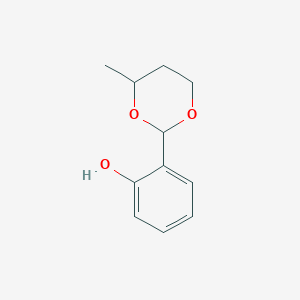
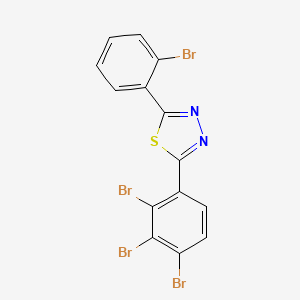
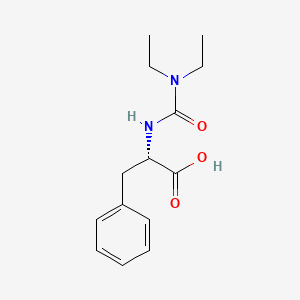
![[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione](/img/structure/B14499682.png)
![7,19,30-Trioxa-1,4,10,13,16,22,27,33-octaazabicyclo[11.11.11]pentatriacontane](/img/structure/B14499685.png)
![1,1'-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14499690.png)
![5-[4-(Difluoromethanesulfonyl)phenyl]-2-phenyl-1,3-oxazole](/img/structure/B14499717.png)
